2-(Carbamoylamino)-4-sulfanylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(Carbamoylamino)-4-sulfanylbutanamide” is an organic compound containing carbamoyl and sulfanyl functional groups . The carbamoyl group (-CONH2) is derived from carbamic acid and is commonly found in biological systems and pharmaceuticals . The sulfanyl group (-SH), also known as a thiol, is similar to a hydroxyl group but with a sulfur atom replacing the oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The carbamoyl and sulfanyl groups would likely have a significant impact on the overall structure and properties of the molecule .Chemical Reactions Analysis
The carbamoyl group is known to participate in various chemical reactions, including hydrolysis and condensation . The sulfanyl group can undergo oxidation to form disulfides, which are important in protein structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of the carbamoyl group could potentially increase the compound’s solubility in water, while the sulfanyl group could contribute to its reactivity .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Sulfonamides, including compounds structurally related to 2-(Carbamoylamino)-4-sulfanylbutanamide, were among the first clinically useful antibacterial agents discovered. The active component, sulfanilamide, led to the synthesis of analogs with significant clinical applications. For instance, sulfamethoxazole, combined with trimethoprim, is used for treating bacterial infections like urinary tract infections by E. coli and pneumonia caused by Pneumocystis carinii, especially in AIDS patients. These compounds target the de novo folate biosynthesis enzyme dihydropteroate synthase (DHPS), where they act as analogs of one of the substrates, para-aminobenzoic acid (pABA), showcasing their crucial role in antibacterial therapy (Achari et al., 1997).
Carbonic Anhydrase Inhibitors
Research into sulfamoyl carbamates and sulfamide derivatives has revealed their potent inhibitory effects on carbonic anhydrase isoenzymes (CA I and CA II), enzymes critical for many physiological processes, including respiration and the regulation of pH in blood and tissues. Novel benzylsulfamides were synthesized and shown to exhibit nanomolar inhibition constants against these isoenzymes, suggesting potential therapeutic applications in treating conditions where carbonic anhydrase activity is implicated (Göksu et al., 2014).
Anti-Helicobacter pylori Agents
Derivatives of 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol have demonstrated potent and selective activity against the gastric pathogen Helicobacter pylori. Notably, these compounds have shown low minimal inhibition concentration (MIC) values against various clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin. Their selective activity and low rate of resistance development make them promising candidates for novel anti-H. pylori therapies (Carcanague et al., 2002).
Chemical Probes for Molecular Imaging
The unique chemical properties of hydrogen sulfide (H2S) and related reactive sulfur species (RSS) have implications for human health and disease, acting as cytoprotectants and gasotransmitters. Research into reaction-based fluorescent probes for H2S detection employs strategies such as azide and nitro group reduction, highlighting the importance of developing tools for visualizing H2S pools in living systems to better understand its biological roles and mechanisms (Lin et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(carbamoylamino)-4-sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2S/c6-4(9)3(1-2-11)8-5(7)10/h3,11H,1-2H2,(H2,6,9)(H3,7,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLWLHAUHAAIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(=O)N)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carbamoylamino)-4-sulfanylbutanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.